N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of the Indene Derivative: Starting with a suitable indene precursor, various functional groups are introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Synthesis of the Thienopyrimidine Core: This involves the construction of the thienopyrimidine ring system, often through cyclization reactions involving thiophene and pyrimidine precursors.
Coupling Reactions: The indene and thienopyrimidine intermediates are coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
The uniqueness of N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in its specific structural features, such as the presence of the fluorobenzyl group, which may impart unique chemical and biological properties compared to its analogs.
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a thieno[3,2-d]pyrimidine moiety and a dihydroindene group, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts. Key areas of interest include:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in SMMC7721 liver cancer cells by activating caspase pathways .
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains and fungi, suggesting potential use as an antimicrobial agent. Research indicates that it may disrupt microbial cell membranes or inhibit specific metabolic pathways .
- Inhibition of Enzymatic Activity : There is evidence that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can affect drug metabolism and lead to significant drug-drug interactions .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases. This process is crucial for eliminating malignant cells and is a common mechanism for anticancer drugs .
- Enzyme Inhibition : By inhibiting CYP3A4, the compound alters the pharmacokinetics of co-administered drugs. This can lead to increased plasma concentrations of these drugs and potential toxicity or enhanced efficacy .
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings .
Data Table
The following table summarizes key findings related to the biological activity of the compound:
Properties
Molecular Formula |
C24H20FN3O3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H20FN3O3S/c25-19-7-2-1-4-17(19)13-28-23(30)22-20(10-11-32-22)27(24(28)31)14-21(29)26-18-9-8-15-5-3-6-16(15)12-18/h1-2,4,7-12H,3,5-6,13-14H2,(H,26,29) |
InChI Key |
JLULURGYTAUBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.